molecular formula C19H19N3O2S2 B296746 2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Cat. No. B296746
M. Wt: 385.5 g/mol
InChI Key: DLDZURQRVPPTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a chemical compound that has been extensively studied in the field of scientific research. This compound has been found to have a wide range of potential applications, particularly in the field of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of 2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is not fully understood. However, studies have suggested that this compound may work by inhibiting various enzymes and signaling pathways in the body. For example, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition may lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide has been found to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cell growth: This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Reduction of inflammation: 2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide has been found to reduce inflammation in animal models.
3. Inhibition of bacterial growth: This compound has been found to inhibit the growth of various bacterial strains, including gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Potent anti-cancer properties: This compound has been found to have potent anti-cancer properties, making it ideal for cancer research.
2. Wide range of applications: 2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide has a wide range of potential applications, making it useful for various types of research.
Some of the limitations of this compound include:
1. Limited availability: This compound may be difficult to obtain in large quantities, making it challenging for some types of research.
2. Limited information on mechanism of action: The mechanism of action of this compound is not fully understood, which may limit its use in some types of research.

Future Directions

There are several future directions for research on 2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide. Some of these directions include:
1. Further study of mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. Development of new derivatives: Researchers may explore the development of new derivatives of this compound to improve its efficacy and reduce its limitations.
3. Clinical trials: Clinical trials may be conducted to explore the potential therapeutic uses of this compound in humans.
Conclusion:
In conclusion, 2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of potential uses, particularly in the field of biochemistry and pharmacology. While there are limitations to its use, this compound has several advantages that make it a useful tool for researchers. Further research is needed to fully understand the mechanism of action of this compound and explore its potential therapeutic uses in humans.

Synthesis Methods

The synthesis method for 2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide involves the reaction of 2-mercaptobenzoic acid with 2-nitroaniline to form 2-(2-nitrophenylthio)benzoic acid. This intermediate is then reacted with acetic anhydride to form 2-(2-acetylamino)phenylthio)benzoic acid. This compound is then reacted with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid to form the final product, 2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide.

Scientific Research Applications

2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide has been extensively studied for its potential applications in the field of scientific research. This compound has been found to have a wide range of potential uses, particularly in the field of biochemistry and pharmacology. Some of the potential applications of this compound include:
1. Anti-cancer properties: Studies have shown that 2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide has potent anti-cancer properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Anti-inflammatory properties: 2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide has also been found to have anti-inflammatory properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
3. Anti-bacterial properties: Studies have also shown that 2-{[2-(acetylamino)phenyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide has potent anti-bacterial properties. This compound has been found to inhibit the growth of various bacterial strains, including gram-positive and gram-negative bacteria.

properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

2-(2-acetamidophenyl)sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C19H19N3O2S2/c1-12(23)21-15-7-3-5-9-17(15)25-11-18(24)22-19-14(10-20)13-6-2-4-8-16(13)26-19/h3,5,7,9H,2,4,6,8,11H2,1H3,(H,21,23)(H,22,24)

InChI Key

DLDZURQRVPPTKW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N

Canonical SMILES

CC(=O)NC1=CC=CC=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

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